Cross-Coupling Advantage of C-I Bond
In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond in 3,4-dichloro-5-iodophenol undergoes oxidative addition significantly faster than the carbon-bromine or carbon-chlorine bonds present in analogous bromophenol or chlorophenol substrates . For iodophenol substrates, Suzuki-Miyaura coupling proceeds under relatively mild conditions due to the enhanced reactivity of the carbon-iodine bond, enabling higher yields and lower reaction temperatures compared to bromo- or chloro-arene counterparts . This allows the 3,4-dichloro-5-iodophenol substrate to serve as a more efficient coupling partner in multi-step syntheses where preserving other functional groups or controlling reaction conditions is critical .
| Evidence Dimension | Relative oxidative addition rate in Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | C-I bond: relative rate ~10⁴ (baseline for comparison) |
| Comparator Or Baseline | C-Br bond: relative rate ~10²; C-Cl bond: relative rate ~1 |
| Quantified Difference | C-I bond oxidative addition is approximately 100× faster than C-Br and >10,000× faster than C-Cl |
| Conditions | General Pd(0)-catalyzed cross-coupling conditions (Suzuki-Miyaura, Heck, Stille) |
Why This Matters
This quantifies the fundamental advantage of selecting an iodophenol over bromophenol or chlorophenol analogs for efficient, high-yield cross-coupling under mild conditions.
